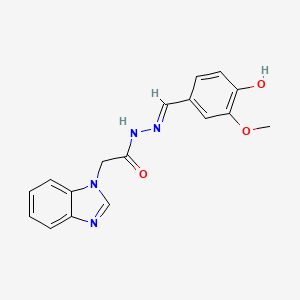![molecular formula C12H10F3N3O B6003850 N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B6003850.png)
N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide, also known as TFEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFEP is a pyrrole-based compound that has a trifluoromethyl group attached to a pyridine ring. This compound has a unique chemical structure that makes it a valuable tool for scientific research.
作用機序
The mechanism of action of N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide is not fully understood. However, it is believed that N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions. N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide has been shown to bind to metal ions, such as copper and zinc, and inhibit their activity.
Biochemical and Physiological Effects:
N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide has been shown to have various biochemical and physiological effects. N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide has been shown to inhibit the activity of metalloenzymes, such as carbonic anhydrase and metalloproteinases. Additionally, N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The advantages of using N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide in lab experiments include its high purity and yield, its unique chemical structure, and its ability to interact with proteins and other biomolecules. However, the limitations of using N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide include its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are many future directions for the use of N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide in scientific research. One potential direction is the development of new drugs and therapeutic agents based on N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide. Another direction is the use of N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide as a tool for studying protein interactions and structure. Additionally, N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide could be used in the development of new fluorescent probes for the detection of metal ions in biological systems.
合成法
N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide can be synthesized using various methods, including the reaction of 2-pyridinecarboxaldehyde with trifluoroacetic acid and ethylamine. Another method involves the reaction of 2-pyridinecarboxaldehyde with trifluoroacetic anhydride and ethylamine. Both methods yield N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide with high purity and yield.
科学的研究の応用
N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide has been widely used in scientific research due to its unique chemical properties. N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been used as a tool for studying the interactions between proteins and small molecules. Additionally, N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide has been used in the development of new drugs and therapeutic agents.
特性
IUPAC Name |
N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c13-12(14,15)10(8-4-1-2-6-16-8)18-11(19)9-5-3-7-17-9/h1-7,10,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZFVGZYJCKUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(F)(F)F)NC(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-ethyl-5-isoxazolecarboxamide](/img/structure/B6003767.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide](/img/structure/B6003785.png)
![2-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6003786.png)
![ethyl 4-[({4-[2-({[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]piperazin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B6003787.png)
![N-[(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6003798.png)

![4-chloro-N,N-dimethyl-5-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-1,3-thiazol-2-amine](/img/structure/B6003811.png)
![4-(6-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6003816.png)
![2-bromo-4-chloro-3,5-dimethyl-6-({[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B6003824.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-methyl-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6003827.png)
![N'-[(5-ethyl-2-thienyl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6003848.png)
![N-(2-furylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carbothioamide](/img/structure/B6003854.png)
![N-(3-chlorophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}urea](/img/structure/B6003868.png)